Tenuiphenone B
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tenuiphenone B can be synthesized through various chemical reactions involving benzophenone derivatives. the primary method of obtaining this compound is through the extraction from the roots of Polygala tenuifolia using ethanol . The extraction process involves soaking the plant material in ethanol, followed by filtration and concentration to isolate the compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from Polygala tenuifolia roots. The process includes:
- Harvesting the roots of Polygala tenuifolia.
- Drying and grinding the roots into a fine powder.
- Extracting the compound using ethanol.
- Purifying the extract through various chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Tenuiphenone B undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: Can result in the formation of alcohols.
Substitution: Can produce halogenated derivatives or other substituted benzophenones.
Scientific Research Applications
Tenuiphenone B has a wide range of scientific research applications, including:
Chemistry
Synthesis of novel compounds: This compound serves as a precursor for the synthesis of various benzophenone derivatives with potential pharmacological activities.
Biology
Anti-inflammatory studies: Research has shown that this compound exhibits significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages.
Medicine
Potential therapeutic agent: Due to its anti-inflammatory properties, this compound is being investigated as a potential therapeutic agent for inflammatory diseases.
Industry
Pharmaceutical applications: This compound is used in the development of anti-inflammatory drugs and other pharmaceutical products.
Mechanism of Action
The mechanism of action of Tenuiphenone B involves the inhibition of key enzymes and pathways associated with inflammation. Specifically, this compound downregulates the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-induced macrophages . Additionally, it diminishes the relative mRNA expression levels of iNOS, PGE2, and proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) . Molecular docking studies have shown that this compound has strong binding affinities with iNOS and COX-2, further supporting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Tenuiphenone A: Another benzophenone derivative isolated from Polygala tenuifolia with similar anti-inflammatory properties.
Tenuiphenone C: A structurally related compound with potential pharmacological activities.
Tenuiphenone D: Another derivative with unique chemical properties and biological activities.
Uniqueness of Tenuiphenone B
This compound stands out due to its potent anti-inflammatory effects and its ability to inhibit multiple proinflammatory mediators. Its strong binding affinities with iNOS and COX-2 make it a promising candidate for the development of anti-inflammatory drugs .
Properties
Molecular Formula |
C25H30O15 |
---|---|
Molecular Weight |
570.5 g/mol |
IUPAC Name |
(3-hydroxyphenyl)-[2,4,6-trihydroxy-3,5-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methanone |
InChI |
InChI=1S/C25H30O15/c26-5-9-15(30)20(35)22(37)24(39-9)12-17(32)11(14(29)7-2-1-3-8(28)4-7)18(33)13(19(12)34)25-23(38)21(36)16(31)10(6-27)40-25/h1-4,9-10,15-16,20-28,30-38H,5-6H2/t9-,10-,15-,16-,20+,21+,22-,23-,24+,25+/m1/s1 |
InChI Key |
ACDGKRITKJCDLI-QUVGRWIJSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)C(=O)C2=C(C(=C(C(=C2O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)C2=C(C(=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
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